molecular formula C23H29NO5S B11693060 Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B11693060
M. Wt: 431.5 g/mol
InChI Key: LXYXECSXFVBTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H29NO5S/c1-8-28-22(27)19-14(3)20(15(4)25)30-21(19)24-18(26)12-29-17-10-9-13(2)11-16(17)23(5,6)7/h9-11H,8,12H2,1-7H3,(H,24,26)

InChI Key

LXYXECSXFVBTHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the phenoxyacetamido moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and tert-butylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
  • Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate

Uniqueness

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group and an acetamido moiety linked to a phenoxy group. The molecular formula is C20H26N2O4SC_{20}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 390.50 g/mol. Its structural complexity suggests multiple points of interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Esterification : The initial step often includes the esterification of the corresponding acid with ethanol in the presence of a strong acid catalyst.
  • Amidation : The introduction of the acetamido group can be achieved through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to purify the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds featuring similar structural motifs have been shown to inhibit pro-inflammatory cytokines, indicating a potential mechanism for reducing inflammation in various models .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in metabolic pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory responses or microbial metabolism, thus modulating biological processes effectively .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives inhibited bacterial growth significantly, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that related compounds could reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a pathway for anti-inflammatory action .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)References
Thiophene AAntimicrobial10
Thiophene BAnti-inflammatoryN/A
Ethyl AcetateCytotoxicity>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.